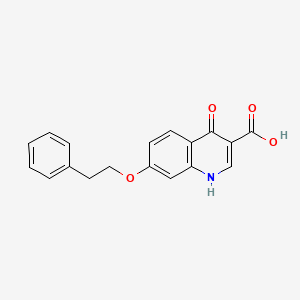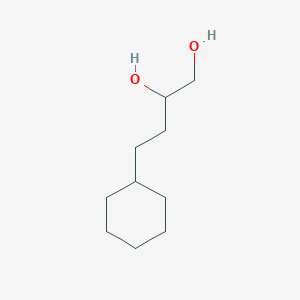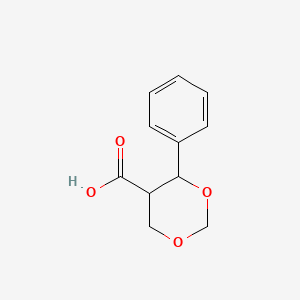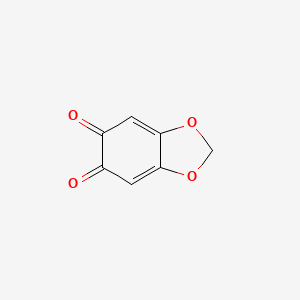
1,3-Benzodioxole-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5,6-dione is an organic compound with the molecular formula C7H4O4. It is a derivative of benzodioxole, characterized by the presence of two oxygen atoms forming a dioxole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5,6-dione can be synthesized through several methods. One common approach involves the acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst. This reaction is typically carried out at 100°C, achieving a conversion rate of 73% with a selectivity of 62% for the desired acylated product . Another method involves the direct arylation of 1,3-benzodioxole with aryl bromides in the presence of palladium catalysts, yielding 4-substituted products in high yields .
Industrial Production Methods
In industrial settings, the continuous acylation process is often preferred due to its efficiency and scalability. This method utilizes a flow chemistry approach, which offers advantages such as improved heat and mass transfer, precise temperature control, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are typically employed in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various arylated derivatives
Scientific Research Applications
1,3-Benzodioxole-5,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5,6-dione and its derivatives varies depending on the application:
Auxin Receptor Agonists: These compounds bind to the TIR1 receptor in plants, enhancing root growth by promoting auxin-related signaling pathways.
Anti-Tumor Agents: In cancer treatment, the compound’s derivatives inhibit the thioredoxin system, inducing oxidative stress and apoptosis in tumor cells.
Comparison with Similar Compounds
1,3-Benzodioxole-5,6-dione can be compared with other similar compounds, such as:
1,3-Benzodioxole: A simpler derivative lacking the dione functionality, used in the synthesis of various bioactive molecules.
Cinnakanehirain: A 1,3-benzodioxole-4,5-dione derivative isolated from Cinnamomum kanehirae, known for its unique structural properties.
Benzo[d][1,3]dioxole Substituted Organoselenium Compounds: These compounds incorporate the benzodioxole subunit and have applications in organic synthesis and pharmaceuticals.
Properties
CAS No. |
21505-19-1 |
|---|---|
Molecular Formula |
C7H4O4 |
Molecular Weight |
152.10 g/mol |
IUPAC Name |
1,3-benzodioxole-5,6-dione |
InChI |
InChI=1S/C7H4O4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 |
InChI Key |
LHDOEJNLNVXBJE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC(=O)C(=O)C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13995414.png)
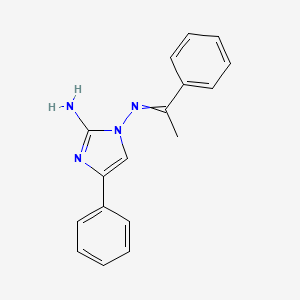
![4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B13995419.png)
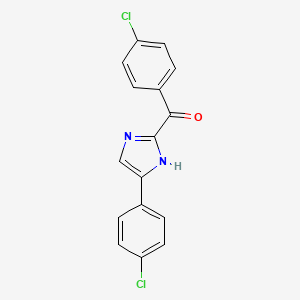
![N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide](/img/structure/B13995427.png)
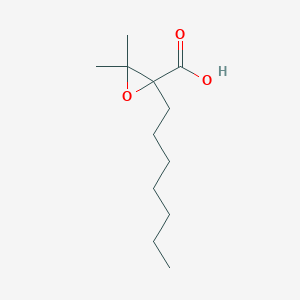
![N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine](/img/structure/B13995440.png)
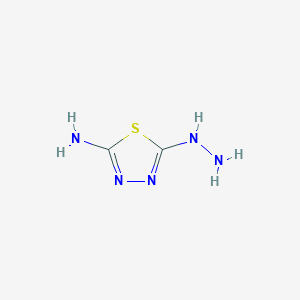
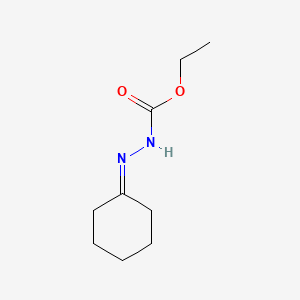
![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)

